

Electrochemical Applications of Methanesulfonylhydrazide in Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: Methanesulfonylhydrazide

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This document provides detailed application notes and experimental protocols for the electrochemical applications of **methanesulfonylhydrazide** in organic synthesis.

Methanesulfonylhydrazide serves as a stable and efficient precursor to sulfonyl radicals under electrochemical conditions, offering a green and versatile alternative to traditional synthetic methods.^[1] This approach allows for the formation of carbon-sulfur, carbon-carbon, and carbon-nitrogen bonds without the need for stoichiometric chemical oxidants or metal catalysts. ^[1] Key applications include the synthesis of biologically relevant molecules such as β -alkoxy sulfones, β -keto sulfones, and thiosulfonates.

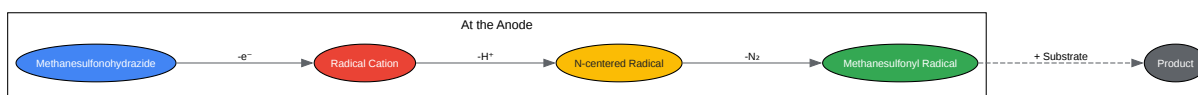
Core Concepts: Electrochemical Generation of Sulfonyl Radicals

The electrochemical oxidation of **methanesulfonylhydrazide** at an anode initiates a cascade of reactions that generate a methanesulfonyl radical. This reactive intermediate is the key species that participates in subsequent bond-forming reactions. The general mechanism is as follows:

- Initial Oxidation: **Methanesulfonylhydrazide** is oxidized at the anode, losing an electron to form a radical cation.
- Deprotonation: The radical cation loses a proton to yield a neutral N-centered radical.

- Nitrogen Extrusion: The N-centered radical eliminates a molecule of nitrogen gas (N_2) to produce the methanesulfonyl radical.

This electrochemically generated methanesulfonyl radical can then be trapped by various organic substrates, such as alkenes, alkynes, and thiols, to afford a diverse range of functionalized sulfone products.



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Caption: General mechanism for the electrochemical oxidation of **methanesulfonohydrazide**.

Application 1: Synthesis of β -Alkoxy Sulfones

The electrochemical oxidative alkoxy sulfonylation of alkenes provides a straightforward route to β -alkoxy sulfones, which are valuable building blocks in organic synthesis.[2] This method avoids the use of metal catalysts and exogenous oxidants, with nitrogen and hydrogen gas as the only byproducts.[2]

Experimental Protocol: Electrochemical Alkoxy sulfonylation of Alkenes

This protocol is adapted from the work reported by the Lei group for the synthesis of β -alkoxy sulfones.[3]

Electrochemical Setup:

- Cell: Undivided electrolytic cell.
- Anode: Carbon rod.

- Cathode: Nickel plate.
- Power Supply: Constant current power supply.

Reagents and Conditions:

- Sulfonyl Hydrazide (e.g., **Methanesulfonylhydrazide**): 1.0 equivalent.
- Alkene: 1.5 equivalents.
- Alcohol (e.g., Methanol): As solvent and reagent.
- Electrolyte: $n\text{-Bu}_4\text{NBF}_4$ (0.1 M).
- Solvent: Acetonitrile (CH_3CN).
- Current: Constant current of 12 mA.
- Temperature: Room temperature.

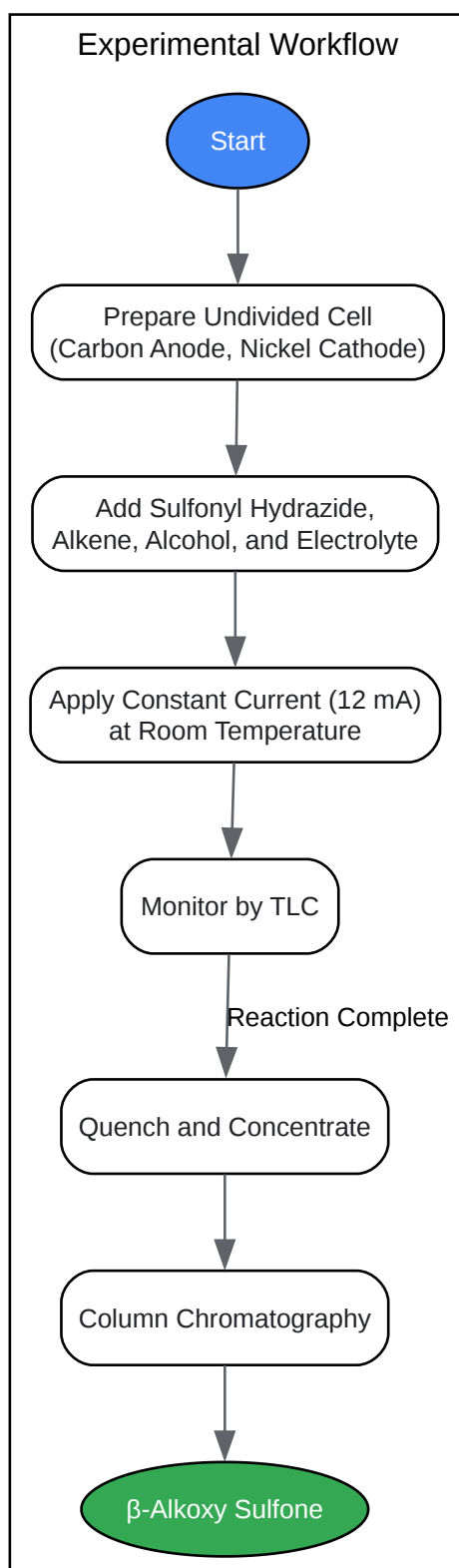
Procedure:

- To an undivided electrolytic cell equipped with a carbon rod anode and a nickel plate cathode, add the sulfonyl hydrazide, alkene, and the electrolyte ($n\text{-Bu}_4\text{NBF}_4$).
- Add the alcohol (e.g., methanol) and acetonitrile as the solvent system.
- Stir the mixture at room temperature and apply a constant current of 12 mA.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction and concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired β -alkoxy sulfone.

Quantitative Data: Substrate Scope for Alkoxysulfonylation

Entry	Alkene Substrate	Sulfonyl Hydrazide	Product Yield (%)
1	Styrene	Methanesulfonohydrazide	85
2	4-Methylstyrene	Methanesulfonohydrazide	82
3	4-Methoxystyrene	Methanesulfonohydrazide	78
4	4-Chlorostyrene	Methanesulfonohydrazide	75
5	1-Octene	Methanesulfonohydrazide	65

Note: The yields are representative and may vary based on the specific substrates and reaction conditions.



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Caption: Workflow for the electrochemical synthesis of β -alkoxy sulfones.

Application 2: Synthesis of β -Keto Sulfones

β -Keto sulfones are important intermediates in organic synthesis.^[3] An electrochemical approach allows for their synthesis from sulfonyl hydrazides and enol acetates or styrenes under mild, oxidant-free, and metal-free conditions.^{[3][4][5]}

Experimental Protocol: Electrochemical Oxysulfonylation of Styrenes

This protocol is based on the method developed by the Xu group.^{[3][6]}

Electrochemical Setup:

- Cell: Undivided cell.
- Anode: Reticulated Vitreous Carbon (RVC).
- Cathode: Platinum (Pt) plate.
- Power Supply: Constant current power supply.

Reagents and Conditions:

- Sulfonyl Hydrazide: 1.0 equivalent.
- Styrene: 1.5 equivalents.
- Electrolyte: n-Bu₄NBF₄ (0.1 M).
- Solvent: Acetonitrile (CH₃CN).
- Atmosphere: Air.
- Current: Constant current.
- Temperature: Room temperature.

Procedure:

- In an undivided electrochemical cell fitted with an RVC anode and a platinum cathode, combine the sulfonyl hydrazide, styrene, and $n\text{-Bu}_4\text{NBF}_4$.
- Add acetonitrile as the solvent.
- Stir the reaction mixture under an air atmosphere at room temperature while passing a constant current.
- After the starting material is consumed (as monitored by TLC), terminate the electrolysis.
- Remove the solvent in vacuo.
- Purify the crude product by flash column chromatography to yield the pure β -keto sulfone.

Quantitative Data: Synthesis of β -Keto Sulfones

Entry	Styrene Substrate	Sulfonyl Hydrazide	Product Yield (%)
1	Styrene	p-Toluenesulfonylhydrazide	88
2	4-Bromostyrene	p-Toluenesulfonylhydrazide	85
3	3-Methylstyrene	p-Toluenesulfonylhydrazide	82
4	2-Chlorostyrene	p-Toluenesulfonylhydrazide	79
5	Styrene	Methanesulfonylhydrazide	75

Note: The yields are representative and may vary based on the specific substrates and reaction conditions.

Application 3: Synthesis of Thiosulfonates

Thiosulfonates can be synthesized efficiently through the electrochemical cross-coupling of sulfonyl hydrazides and thiols. This method is notable for being free of transition metals and external oxidants.^[7]

Experimental Protocol: Electrochemical Sulfonylation of Thiols

This protocol is adapted from a reported metal- and oxidant-free method.^[7]

Electrochemical Setup:

- Cell: Undivided cell.
- Anode: Reticulated Vitreous Carbon (RVC).
- Cathode: Platinum (Pt) plate.
- Power Supply: Constant current power supply.

Reagents and Conditions:

- Sulfonyl Hydrazide: 1.0 equivalent.
- Thiol: 1.0 equivalent.
- Redox Catalyst/Electrolyte: Ammonium iodide (NH₄I).
- Solvent: Acetonitrile (CH₃CN).
- Current: Constant current of 10 mA.
- Temperature: Ambient temperature.

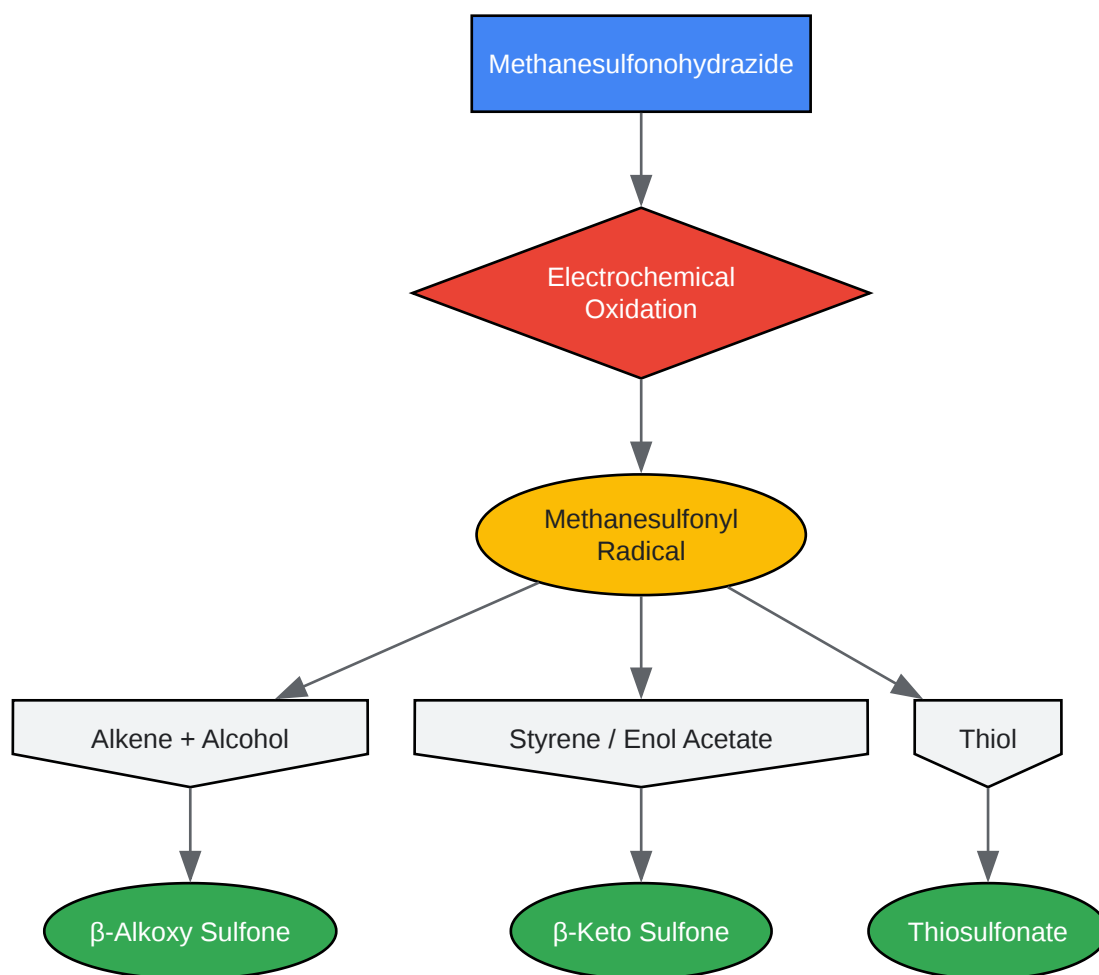
Procedure:

- Place the sulfonyl hydrazide, thiol, and ammonium iodide in a three-necked round-bottom flask (undivided cell).
- Equip the flask with a condenser, an RVC anode, and a platinum plate cathode.
- Add acetonitrile as the solvent.
- Stir the mixture at ambient temperature and apply a constant current of 10 mA.
- Monitor the reaction's progress using TLC.
- Once the reaction is complete, remove the solvent under reduced pressure.
- Purify the resulting residue by column chromatography to obtain the thiosulfonate product.

Quantitative Data: Thiosulfonate Synthesis

Entry	Thiol Substrate	Sulfonyl Hydrazide	Product Yield (%)
1	Thiophenol	p-Toluenesulfonylhydrazide	92
2	4-Methylthiophenol	p-Toluenesulfonylhydrazide	90
3	4-Chlorothiophenol	p-Toluenesulfonylhydrazide	88
4	Thiophenol	Methanesulfonylhydrazide	85
5	Benzyl mercaptan	p-Toluenesulfonylhydrazide	78

Note: The yields are representative and may vary based on the specific substrates and reaction conditions.



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Caption: Logical relationship of key electrochemical syntheses from **methanesulfonylhydrazide**.

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